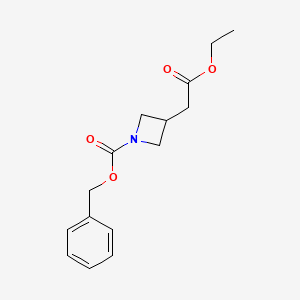

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Overview

Description

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H17NO4 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or azetidine ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The azetidine ring may play a crucial role in its biological activity by interacting with enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and the presence of the azetidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a synthetic organic compound characterized by its azetidine ring and ester functional group. Its molecular formula is C15H17NO4, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest that it may be effective against various bacterial strains, particularly Gram-positive bacteria. The compound's structure allows it to interact with bacterial cell membranes or specific enzymes, leading to inhibition of growth.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis (Gram-positive) | TBD |

| This compound | Escherichia coli (Gram-negative) | TBD |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it may induce cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancers. The mechanism of action is believed to involve interaction with specific molecular targets that regulate cell proliferation and apoptosis.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | TBD |

| A549 (Lung cancer) | TBD |

| PC3 (Prostate cancer) | TBD |

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized that the azetidine ring plays a crucial role in its biological activity. The compound may interact with enzymes or receptors involved in critical signaling pathways, leading to altered cellular responses.

Study on Antimicrobial Efficacy

In a recent study focusing on the antimicrobial efficacy of various azetidine derivatives, this compound was included among other compounds. The results indicated a selective activity against Gram-positive bacteria, with further optimization required to enhance its efficacy against Gram-negative strains .

Research on Anticancer Potential

A comprehensive evaluation of the anticancer potential of this compound revealed significant cytotoxic effects on several cancer cell lines. For instance, in vitro tests demonstrated that the compound could reduce cell viability in MCF-7 cells by inducing apoptosis through mitochondrial pathways . This suggests a promising avenue for further development as an anticancer agent.

Properties

IUPAC Name |

benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-2-19-14(17)8-13-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVKSETUENCUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.